molecular formula C20H30N2O B14920325 1-(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)-2-phenylethanone

1-(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)-2-phenylethanone

Cat. No.: B14920325
M. Wt: 314.5 g/mol
InChI Key: ICBZZRVURQPCGZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone is a complex organic compound characterized by its unique structure, which includes a bipiperidine moiety and a phenylethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone typically involves the reaction of 3,5-dimethyl-1,4’-bipiperidine with 2-phenylethanone under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone can be compared with other similar compounds, such as:

    (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(2-thienyl)methanone: Similar structure but with a thiophene ring instead of a phenyl group.

    (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-methoxyphenyl)methanone: Similar structure but with a methoxy group on the phenyl ring.

    (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group on the phenyl ring in a different position.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-phenylethanone

InChI

InChI=1S/C20H30N2O/c1-16-12-17(2)15-22(14-16)19-8-10-21(11-9-19)20(23)13-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3

InChI Key

ICBZZRVURQPCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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